molecular formula C11H17N B13315644 (2-Methyl-5-propylphenyl)methanamine

(2-Methyl-5-propylphenyl)methanamine

Cat. No.: B13315644
M. Wt: 163.26 g/mol
InChI Key: DWQOTHMQRZDELZ-UHFFFAOYSA-N
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Description

(2-Methyl-5-propylphenyl)methanamine is a chemical compound for research and development purposes. As a substituted methanamine, this class of compounds is of significant interest in various synthetic organic and medicinal chemistry applications. Researchers utilize such building blocks in the exploration of novel chemical entities and for the synthesis of more complex molecular structures. The specific physicochemical properties, mechanism of action, and research applications for this compound are compound-specific and should be verified by the researcher through specialized chemical data resources. This product is intended for use by qualified laboratory professionals only. It is strictly labeled "For Research Use Only" (RUO) and must not be used for any diagnostic, therapeutic, or personal purposes. Ensure all handling and storage procedures adhere to your institution's safety guidelines for laboratory chemicals.

Properties

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

IUPAC Name

(2-methyl-5-propylphenyl)methanamine

InChI

InChI=1S/C11H17N/c1-3-4-10-6-5-9(2)11(7-10)8-12/h5-7H,3-4,8,12H2,1-2H3

InChI Key

DWQOTHMQRZDELZ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=C(C=C1)C)CN

Origin of Product

United States

Preparation Methods

Step 1: Formation of 2-Methyl-1-Substituted Phenyl-2-Butyronitrile

This initial step involves the nucleophilic substitution of substituted benzyl halides with isobutyronitrile in the presence of an organic base under low temperatures.

  • Reaction Conditions:
    • Reagents: Benzyl chloride, benzyl bromide, or benzyl alcohol.
    • Nucleophile: Isobutyronitrile.
    • Catalyst: Organic base (e.g., potassium carbonate).
    • Solvent: Anhydrous solvents such as acetonitrile or dichloromethane.
    • Temperature: -78°C to 0°C.

Reaction:

Benzyl halide + Isobutyronitrile → 2-Methyl-1-substituted phenyl-2-butyronitrile

Research Reference:
A patent describes this process as an efficient route for synthesizing substituted phenyl-2-propionitriles, which are precursors to the target amine.

Step 2: Hydrolysis to 2-Methyl-1-Substituted Phenyl-2-Butyric Acid

The nitrile intermediate is hydrolyzed under elevated temperatures with a strong base, typically sodium hydroxide, to yield the corresponding carboxylic acid.

  • Reaction Conditions:
    • Reagents: Sodium hydroxide.
    • Solvent: Water or aqueous alcohol.
    • Temperature: 80°C to 220°C.
    • Duration: Several hours to ensure complete hydrolysis.

Reaction:

2-Methyl-1-substituted phenyl-2-butyronitrile + NaOH → 2-Methyl-1-substituted phenyl-2-butyric acid

Research Reference:
This hydrolysis step is a standard procedure in nitrile chemistry, as detailed in organic synthesis literature.

Step 3: Conversion to Carbamic Ester

The acid reacts with diphenylphosphoryl azide (DPPA) in the presence of a weak base, forming an acyl azide intermediate, which upon reaction with benzyl alcohol yields the carbamic ester.

  • Reaction Conditions:
    • Reagents: Diphenylphosphoryl azide, benzyl alcohol.
    • Temperature: 40°C to 120°C.
    • Duration: 2 hours.

Reaction:

2-Methyl-1-substituted phenyl-2-butyric acid + DPPA + Benzyl alcohol → Carbamic ester

Research Reference:
This carbamate formation is a common approach in amine synthesis, facilitating subsequent reduction steps.

Step 4: Catalytic Hydrogenation to the Amine

Under catalytic hydrogenation conditions, the carbamic ester is reduced to the corresponding amine.

  • Reaction Conditions:
    • Catalyst: Palladium on carbon or platinum.
    • Solvent: Ethanol or other suitable solvents.
    • Temperature: Room temperature.
    • Pressure: Hydrogen atmosphere.

Reaction:

Carbamic ester + H₂ → (2-Methyl-5-propylphenyl)methanamine

Research Reference:
This reduction method is well-established in organic synthesis for converting carbamates to primary amines.

Alternative Synthetic Routes

Direct Alkylation of Phenylmethanamine

Another route involves the direct alkylation of phenylmethanamine with a suitable propyl halide under basic conditions:

  • Reaction Conditions:
    • Reagents: Phenylmethanamine, propyl halide (e.g., propyl bromide).
    • Base: Sodium hydroxide or potassium carbonate.
    • Solvent: Ethanol or methanol.
    • Temperature: Reflux.

Reaction:

Phenylmethanamine + Propyl halide → (2-Phenyl-5-propylphenyl)methanamine

Research Reference:
This method is common for synthesizing phenylpropylamines, with industrial applications in pharmaceutical manufacturing.

Multi-step Aromatic Substitution and Functionalization

A more complex approach involves:

  • Electrophilic aromatic substitution to introduce the methyl and propyl groups onto the phenyl ring.
  • Subsequent reduction of nitro or other functional groups to amines.

Note: This route is less favored due to regioselectivity challenges but remains feasible with modern catalytic methods.

Summary of Key Parameters and Data Tables

Step Reagents Conditions Purpose Reference
1 Benzyl halide + Isobutyronitrile -78°C to 0°C, organic base Formation of nitrile intermediate
2 NaOH 80°C–220°C Hydrolysis to carboxylic acid
3 DPPA + Benzyl alcohol 40°C–120°C Carbamate formation
4 Catalyst + H₂ Room temp Reduction to amine

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-5-propylphenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert it into different amines or hydrocarbons.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

(2-Methyl-5-propylphenyl)methanamine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism by which (2-Methyl-5-propylphenyl)methanamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. Detailed studies are required to elucidate the specific molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Physical Properties

Table 1: Physical Properties of Selected Methanamine Derivatives
Compound Molecular Weight (g/mol) Substituents Water Solubility Vapor Pressure (mm Hg, 25°C)
Methylamine (Methanamine) 31.06 -CH₃ Highly soluble (108 g/100 mL) 2,622
Benzylamine (Benzenemethanamine) 107.15 Phenyl Moderate (3.6 g/100 mL) 0.6 (20°C)
(2,4,6-Trimethoxyphenyl)methanamine 211.26 2,4,6-Trimethoxy Low (<1 g/100 mL) Not reported
(2-Methyl-5-propylphenyl)methanamine 177.29 2-Methyl, 5-propyl Predicted: Low Predicted: <1

Insights :

  • The alkyl substituents in this compound likely reduce water solubility compared to methylamine due to increased hydrophobicity. Its solubility is expected to be closer to benzylamine but lower due to the larger propyl group .
  • Vapor pressure is anticipated to be significantly lower than methylamine (2,622 mm Hg) because of higher molecular weight and aromatic stabilization .

Chemical Reactivity

  • Basicity : Methylamine (pKa ~10.6) is a stronger base than benzylamine (pKa ~9.4) due to the electron-withdrawing effect of the phenyl group. This compound’s basicity is expected to lie between these values, as alkyl groups (electron-donating) may partially offset the aryl group’s electron withdrawal.
  • Nucleophilicity : The steric bulk of the 2-methyl and 5-propyl groups may reduce nucleophilic reactivity compared to less hindered analogs like benzylamine.
Table 2: Hazard Profiles of Methanamine Derivatives
Compound Hazard Statements (GHS) Key Risks
Methylamine H220, H331, H311 Flammable, toxic if inhaled or in contact with skin
(2,4,6-Trimethoxyphenyl)methanamine H302, H315, H318, H335 Harmful if swallowed, skin/eye irritation, respiratory irritation
This compound Predicted: H302, H315 Potential skin irritation, moderate oral toxicity

Insights :

  • The trimethoxy derivative ’s hazards (e.g., H318 for eye damage) correlate with its polar substituents, which enhance reactivity with biological tissues .
  • For this compound, alkyl groups may reduce acute toxicity compared to methoxy-substituted analogs but still pose risks due to amine functionality.

Biological Activity

(2-Methyl-5-propylphenyl)methanamine is an organic compound with significant potential in various biological applications. It features a unique molecular structure that may influence its interaction with biological systems. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound has the molecular formula C₁₁H₁₇N, with a molecular weight of 163.26 g/mol. Its IUPAC name is this compound, which indicates the presence of a methyl group at the second position and a propyl group at the fifth position of the phenyl ring.

Property Value
Molecular FormulaC₁₁H₁₇N
Molecular Weight163.26 g/mol
IUPAC NameThis compound
InChI KeyDWQOTHMQRZDELZ-UHFFFAOYSA-N

The biological activity of this compound is primarily mediated through its interaction with various molecular targets, including enzymes and receptors. This compound can modulate the activity of these targets, leading to alterations in cellular signaling pathways and physiological responses. Specific studies are required to elucidate the detailed molecular mechanisms involved.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, which can be categorized as follows:

Antitumor Activity

There is emerging evidence suggesting that this compound may possess antitumor properties. Research into similar compounds has shown that structural modifications can enhance anticancer activity, indicating a potential pathway for developing therapeutic agents based on this compound.

Case Studies and Research Findings

  • Antimicrobial Studies : A study focused on derivatives of phenylmethanamine found that structural modifications significantly affected antimicrobial efficacy against various bacterial strains. While direct comparisons to this compound are not available, these findings suggest that similar compounds may exhibit notable antimicrobial properties .
  • Antitumor Research : In silico studies have indicated that compounds with similar structures can inhibit tumor growth by targeting specific enzymes involved in cancer progression. The potential for this compound to function as an anticancer agent warrants further exploration through experimental studies .
  • Mechanistic Insights : Investigations into related compounds have revealed that alterations in side chains can lead to significant changes in biological activity, particularly in terms of receptor binding affinity and enzyme inhibition. Understanding these relationships will be critical for optimizing the pharmacological profile of this compound .

Q & A

Q. Table 1: Example Reaction Conditions for Analogous Compounds

StepReagents/ConditionsYield (%)Reference
AlkylationAlCl₃, Propyl chloride, 0°C65–78
AminationPd(OAc)₂, XPhos, 80°C72–85

How should researchers characterize this compound to confirm structural integrity?

Methodological Answer:

  • Spectroscopic Techniques :
    • ¹H/¹³C NMR : Compare aromatic proton shifts (δ 6.5–7.5 ppm for substituted phenyl) and methyl/propyl group signals (δ 0.8–2.5 ppm) to computational predictions (e.g., DFT) .
    • Mass Spectrometry (HRMS) : Validate molecular ion peaks (expected m/z ~177.2 for C₁₁H₁₇N) with isotopic patterns.
  • Chromatographic Purity :
    • HPLC : Use a C18 column with UV detection (λ = 254 nm); retention time compared to synthetic standards .

What are the stability considerations for this compound under experimental conditions?

Methodological Answer:

  • Storage : Store in amber vials at 2–8°C under inert gas (N₂/Ar) to prevent oxidation .
  • Thermal Stability : Conduct TGA/DSC to identify decomposition thresholds (e.g., >150°C may degrade the amine group) .
  • Light Sensitivity : Perform accelerated degradation studies under UV/visible light to assess photolytic byproducts .

Advanced Research Questions

How can computational modeling guide the design of this compound derivatives for target-specific applications?

Methodological Answer:

  • Docking Studies : Use software (e.g., AutoDock Vina) to predict binding affinity for receptors (e.g., GPCRs) by modifying substituent positions .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to correlate electronic properties (HOMO/LUMO) with reactivity .
  • SAR Analysis : Synthesize analogs (e.g., varying alkyl chain length) and correlate structural changes with bioactivity data .

How should researchers address contradictory spectroscopic data during characterization?

Methodological Answer:

  • Data Validation :
    • Repeat Experiments : Ensure consistency across multiple batches.
    • Cross-Technique Correlation : Compare NMR shifts with IR (C-N stretch ~1250 cm⁻¹) and UV-Vis (λmax ~270 nm for aromatic amines) .
  • Contamination Checks :
    • GC-MS : Identify volatile impurities (e.g., residual solvents) that may skew results .
    • Elemental Analysis : Verify C/H/N ratios (±0.3% theoretical) .

What strategies are effective in resolving low yields during scale-up synthesis?

Methodological Answer:

  • Process Optimization :
    • Batch vs. Flow Chemistry : Test continuous flow systems for exothermic steps (e.g., alkylation) to improve heat dissipation .
    • Catalyst Loading : Reduce Pd catalyst from 5 mol% to 1–2 mol% with ligand additives (e.g., BINAP) to maintain efficiency .
  • Byproduct Mitigation :
    • Quenching Protocols : Add aqueous NaHCO₃ to neutralize acidic intermediates and prevent side reactions .

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